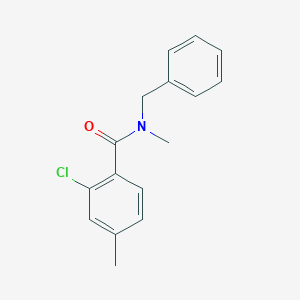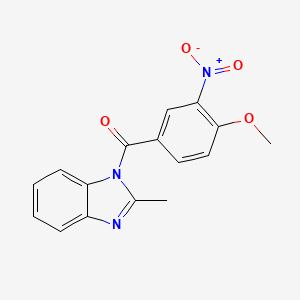
N-benzyl-2-chloro-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-chloro-N,4-dimethylbenzamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in various fields. BDCM is a member of the class of N-benzylamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-chloro-N,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. This inhibition can lead to the accumulation of acetylcholine, resulting in the disruption of normal nerve function.
Biochemical and Physiological Effects
N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In animal studies, N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to cause liver and kidney damage, as well as alterations in blood chemistry. In human studies, N-benzyl-2-chloro-N,4-dimethylbenzamide exposure has been linked to increased risk of bladder cancer and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-chloro-N,4-dimethylbenzamide has several advantages for lab experiments, including its availability, low cost, and well-established synthesis method. However, N-benzyl-2-chloro-N,4-dimethylbenzamide also has several limitations, including its potential toxicity, limited solubility in water, and lack of specificity for certain biological targets.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-chloro-N,4-dimethylbenzamide, including the development of more specific inhibitors of key enzymes involved in various biological processes. Additionally, further studies are needed to better understand the potential health effects of N-benzyl-2-chloro-N,4-dimethylbenzamide exposure, as well as its fate and transport in the environment. Finally, the development of more sustainable alternatives to N-benzyl-2-chloro-N,4-dimethylbenzamide as a herbicide is an important area of research.
Métodos De Síntesis
N-benzyl-2-chloro-N,4-dimethylbenzamide can be synthesized through a reaction between benzyl chloride and 2-chloro-N,4-dimethylbenzamide in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-benzyl-2-chloro-N,4-dimethylbenzamide as the main product. The purity of the synthesized compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-benzyl-2-chloro-N,4-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-benzyl-2-chloro-N,4-dimethylbenzamide has been shown to exhibit antitumor, antifungal, and antibacterial activities. In agriculture, N-benzyl-2-chloro-N,4-dimethylbenzamide has been used as a herbicide to control the growth of weeds. In environmental science, N-benzyl-2-chloro-N,4-dimethylbenzamide has been identified as a potential groundwater contaminant due to its widespread use as a herbicide.
Propiedades
IUPAC Name |
N-benzyl-2-chloro-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-8-9-14(15(17)10-12)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAROHBGTZXFSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-N,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)

![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)

![8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5733423.png)

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)